molecular formula C6H3NO2 B136711 2-oxo-2H-pyran-5-carbonitrile CAS No. 129660-12-4

2-oxo-2H-pyran-5-carbonitrile

Cat. No. B136711
M. Wt: 121.09 g/mol
InChI Key: BSKONEMTLKHESY-UHFFFAOYSA-N
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Description

The compound 2-oxo-2H-pyran-5-carbonitrile is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been extensively studied due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. The crystal structures of several derivatives have been determined, revealing monoclinic or triclinic crystal systems with specific space groups and stabilized by various intermolecular interactions such as hydrogen bonds and π-π interactions . These studies provide detailed insights into the three-dimensional arrangement of atoms in the crystal lattice and the conformation of the pyran rings.

Chemical Reactions Analysis

The reactivity of the nitrile group in 2-oxo-2H-pyran-5-carbonitrile derivatives allows for further functionalization. For example, the nitrile group can be converted to other functionalities through reactions such as the hetero-Diels-Alder reaction, which has been used to synthesize 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles . This demonstrates the chemical versatility of the nitrile group in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been studied using various computational methods. Density Functional Theory (DFT) calculations have been performed to predict the chemical shifts, vibrational wavenumbers, and electronic properties of these molecules . These studies also include the evaluation of nonlinear optical behavior and thermodynamic properties, which are important for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis Processes

2-oxo-2H-pyran-5-carbonitrile is involved in various synthesis processes. For instance, it has been used in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, which is a notable chemical transformation (Sil et al., 2004). Additionally, it plays a role in the microwave-assisted synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile, showcasing its utility in modern synthetic methodologies (Tu et al., 2002).

Structural and Molecular Analysis

The compound has been studied for its molecular and crystal structure. Research on single crystals of related compounds, like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, has provided insights into their molecular structure, belonging to the C1 symmetry group, and their crystal systems (Jansone et al., 2007).

Photovoltaic Properties

Studies have also explored its photovoltaic properties. Films of derivatives like 2-amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyran[3,2-c]quinoline-3-carbonitrile have been used in the fabrication of organic–inorganic photodiode devices, demonstrating the compound's potential in the field of renewable energy (Zeyada et al., 2016).

Catalysis and Organic Reactions

The compound is instrumental in catalytic processes as well. Metal silicates have been utilized as catalysts for the efficient preparation of 2-amino-5-oxo-4-aryl-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile derivatives, indicating its role in facilitating complex chemical reactions (Fazlinia & Sheikh, 2018).

properties

IUPAC Name

6-oxopyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKONEMTLKHESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562515
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-pyran-5-carbonitrile

CAS RN

129660-12-4
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-pyran-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IW Ashworth, MC Bowden, B Dembofsky… - … process research & …, 2003 - ACS Publications
… 2-oxo-2H-pyran-5-carbonitrile was obtained as dark orange prisms (1.7 g). 2-Oxo-2H-pyran-5-carbonitrile … to give the 3-bromo-2-oxo-2H-pyran-5-carbonitrile as an orange powder (1.25 …
Number of citations: 51 pubs.acs.org
N Mizuyama, Y Murakami, S Kohra… - Journal of …, 2007 - Wiley Online Library
… On the other hand, 4-methylthio-6-phenyl-2-oxo-2Hpyran-5-carbonitrile (7), which is a positional isomer of the cyano group of 3a, was obtained through the reaction of …
Number of citations: 22 onlinelibrary.wiley.com
L Cao - 2018 - search.proquest.com
The first chapter of this dissertation describes the use of an intramolecular Staudinger/aza-Wittig reaction in the synthesis of 1, 2, 5, 6-tetrahydro-1, 2, 4-triazines, a structural motif of the …
Number of citations: 3 search.proquest.com

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